molecular formula C17H17ClN4O2S2 B2630659 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 667912-73-4

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2630659
CAS RN: 667912-73-4
M. Wt: 408.92
InChI Key: ISJDMCSXUAPYRX-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a complex organic molecule. It contains a thiazolo[2,3-c][1,2,4]triazol ring, which is a heterocyclic compound . The compound also has a tetrahydrofuran ring, which is a common motif in many pharmaceuticals and natural products .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions . These reactions are typically facilitated by catalysts, such as vanadium oxide loaded on fluorapatite . The reaction involves the fusion of substrates like 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings . The thiazolo[2,3-c][1,2,4]triazol ring is a key structural feature . The compound also contains a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The compound, due to its complex structure, can participate in a variety of chemical reactions . The presence of multiple reactive sites, such as the thiazolo and triazol rings, allows for a wide range of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . These properties could include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound is part of a broader class of thiazole derivatives that have been synthesized and evaluated for their potential anticancer activity. For instance, a study on thiazole derivatives revealed their synthesis and investigation for antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell line, demonstrating selective cytotoxicity and apoptosis induction capabilities. These findings highlight the compound's relevance in the design of new anticancer agents (Evren et al., 2019).

Antimicrobial Effects

Another critical area of application is in antimicrobial research, where similar thiazole derivatives have been synthesized and tested against various foodborne Gram-positive and Gram-negative bacteria, as well as Candida species and filamentous fungi. The results indicated considerable antimicrobial effects, suggesting that compounds within this chemical family could be developed into new antimicrobial agents (Cankilic & Yurttaş, 2017).

Structural Characterization

The structural characterization of these compounds, including the one , is crucial for understanding their biological activity. Studies involving crystallography and molecular interactions have provided insights into the molecular conformation and potential binding modes of these compounds, which is vital for their optimization as therapeutic agents (Saravanan et al., 2016).

Anticancer Properties

Research into thiazole and triazole derivatives has also focused on their anticancer properties. Syntheses of compounds with varying substituents have led to the identification of molecules with significant activity against a range of cancer cell lines. These studies provide a basis for the further development of thiazole and triazole compounds as anticancer agents, highlighting the potential of compounds like 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide in oncology (Lesyk et al., 2007).

Future Directions

The synthesis and study of such compounds are of interest due to their potential applications in various fields, including pharmaceuticals . Future research could focus on optimizing the synthesis process, studying the compound’s biological activity, and exploring its potential applications .

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S2/c18-12-5-3-11(4-6-12)14-9-25-16-20-21-17(22(14)16)26-10-15(23)19-8-13-2-1-7-24-13/h3-6,9,13H,1-2,7-8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJDMCSXUAPYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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